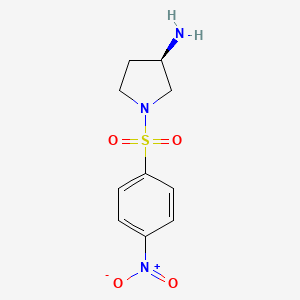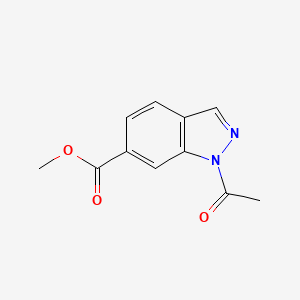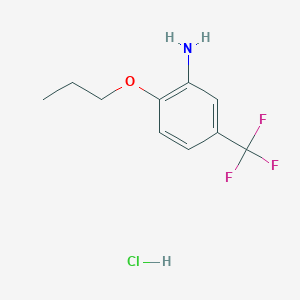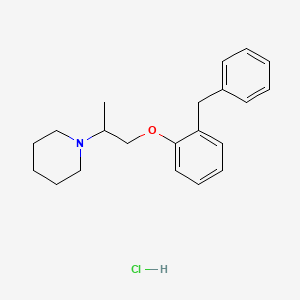
1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and a phenoxy moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-benzylphenol with an appropriate alkylating agent to form the benzylphenoxy intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols .
Aplicaciones Científicas De Investigación
1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 1-((1-(2-Benzhydryloxy)methyl)ethyl)piperidine hydrochloride
- 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides
Comparison: 1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride is unique due to its specific structural features, such as the benzylphenoxy moiety. This uniqueness can result in different biological activities and applications compared to similar compounds. For example, the presence of the benzyl group may enhance its binding affinity to certain receptors or enzymes .
Propiedades
Número CAS |
13259-72-8 |
|---|---|
Fórmula molecular |
C21H28ClNO |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;1H |
Clave InChI |
NXKJYDJQOMSYNM-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



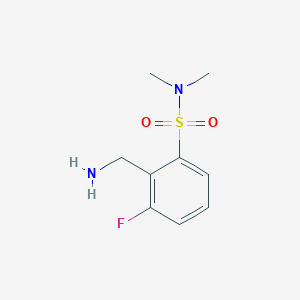
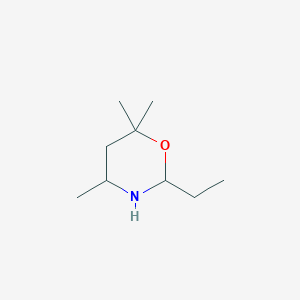

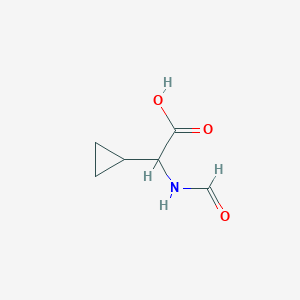
![1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13071556.png)
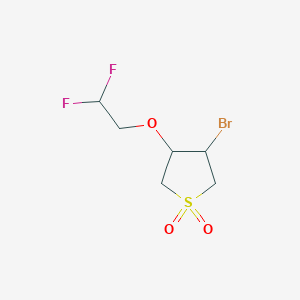
![(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13071561.png)
